3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Description
“3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” is a complex organic compound that belongs to the class of hexahydroquinolines
Properties
IUPAC Name |
3-O-butan-2-yl 6-O-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO7/c1-8-14(3)34-26(30)21-15(4)27-17-11-13(2)20(25(29)33-7)24(28)23(17)22(21)16-9-10-18(31-5)19(12-16)32-6/h9-10,12-14,20,22,27H,8,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPYDKWPRTDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(C(C2)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:
Condensation Reaction: Starting with the condensation of an appropriate aldehyde with a β-ketoester in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” would depend on its interaction with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Isoquinoline Derivatives: Compounds with an isoquinoline core structure.
Uniqueness
The uniqueness of “3-Butan-2-yl 6-methyl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially valuable for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
